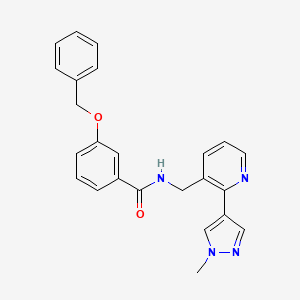![molecular formula C11H6Cl2N4 B2682172 7-(2,4-Dichlorophenyl)[1,2,4]triazolo[1,5-a]pyrimidine CAS No. 320417-01-4](/img/structure/B2682172.png)
7-(2,4-Dichlorophenyl)[1,2,4]triazolo[1,5-a]pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“7-(2,4-Dichlorophenyl)[1,2,4]triazolo[1,5-a]pyrimidine” is a complex organic compound that belongs to the class of triazolopyrimidines . Triazolopyrimidines are a group of heterocyclic compounds that have been studied for their diverse pharmacological activities .
Synthesis Analysis
The synthesis of triazolopyrimidines involves various methods. One approach involves the use of enaminonitriles and benzohydrazides in a transamidation mechanism followed by nucleophilic addition with nitrile, and subsequent condensation . Another method involves the reaction of dibenzoylacetylene . The synthesis of these compounds often requires specific conditions and catalysts .Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
Synthesis of Derivatives
The compound has been used in the synthesis of various derivatives such as Pyrano[2,3-d]pyrimidines, [1,2,4]triazolo[1,5-c]pyrimidines, and Pyrimido[1,6-b]-[1,2,4]triazine Derivatives. These derivatives were synthesized via the reaction of related compounds with various reagents and tested for antimicrobial activity (El-Agrody et al., 2001).
Microwave-Assisted Synthesis
7-Amino-3-(substituted phenyl)-5-(substituted phenyl)-[1,2,4]triazolo[4,3-a]pyrimidine-6-carbonitrile derivatives were synthesized using a microwave-assisted one-pot protocol. One such compound was identified as a promising anticonvulsant agent (Divate & Dhongade-Desai, 2014).
Crystal Structure Analysis
Studies on the crystal structures of 7-(arylamino)-5-methyl-2-(trifluoromethyl)-[1,2,4]-triazolo-[1,5-a]pyrimidines revealed variations in N–H···N hydrogen bonding patterns and the influence of substituents on supramolecular assemblies (Boechat et al., 2014).
Synthetic Versatility
The synthetic versatility of related compounds for the synthesis of [1,2,4]triazolo[1,5-a]pyrimidines has been demonstrated, showing the potential for diverse chemical applications (Zanatta et al., 2018).
Biological Activities
Broad Biological Activities
The [1,2,4]triazolo[1,5-a]pyrimidines class, to which the compound belongs, has significant applications in agriculture and medicinal chemistry, including antibacterial, antifungal, antiviral, antiparasitic, and anticancer properties (Pinheiro et al., 2020).
Antimalarial Effects
Some derivatives of this class have shown antimalarial activity against Plasmodium berghei in mice, indicating potential use in antimalarial drug development (Werbel et al., 1973).
Antibacterial Agents
Certain derivatives have demonstrated significant antibacterial activity against various bacteria, surpassing commercially available antibiotics in some cases (Kumar et al., 2009).
Antitumor Activity
Novel platinum(II) complexes with 5,7-disubstituted derivatives of this class have shown moderate to marked antiproliferative activity against various human cancer cell lines (Łakomska et al., 2004).
Mecanismo De Acción
Target of Action
Similar compounds with the pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffolds have been found to inhibit cdk2, a cyclin-dependent kinase .
Mode of Action
Similar compounds have been found to inhibit cdk2, a cyclin-dependent kinase, which plays a crucial role in cell cycle regulation .
Biochemical Pathways
Compounds with similar structures have been found to affect the erk signaling pathway, which plays a crucial role in cell proliferation and survival .
Pharmacokinetics
Similar compounds have been found to have suitable pharmacokinetic properties, which contribute to their observed antitumor activity .
Result of Action
Similar compounds have been found to inhibit the growth of various cancer cell lines, induce cell apoptosis, and cause alterations in cell cycle progression .
Action Environment
It’s worth noting that the synthesis of similar compounds has been achieved under eco-friendly conditions, suggesting that environmental factors may play a role in the synthesis and stability of these compounds .
Análisis Bioquímico
Cellular Effects
Related compounds have been found to have significant anti-seizure effects
Molecular Mechanism
Related compounds have been found to inhibit CDK2, a protein kinase involved in cell cycle regulation
Temporal Effects in Laboratory Settings
Related compounds have been synthesized using microwave-mediated, catalyst-free methods, suggesting potential stability under certain conditions .
Propiedades
IUPAC Name |
7-(2,4-dichlorophenyl)-[1,2,4]triazolo[1,5-a]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6Cl2N4/c12-7-1-2-8(9(13)5-7)10-3-4-14-11-15-6-16-17(10)11/h1-6H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXIOVAGKZKUPKN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)C2=CC=NC3=NC=NN23 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6Cl2N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

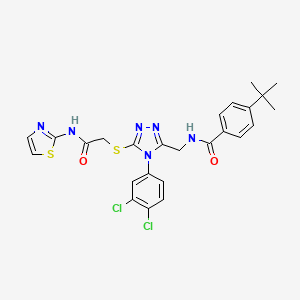
![[4-(4-Ethoxyphenyl)-2-methyl-1,3-thiazol-5-yl]acetic acid](/img/structure/B2682094.png)
![N1-benzyl-N2-(5,5-dioxido-2-(m-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)oxalamide](/img/structure/B2682095.png)
![1-(4-fluorophenyl)-2-({5-[(E)-2-phenylethenyl]-1,3,4-oxadiazol-2-yl}sulfanyl)ethan-1-one](/img/structure/B2682097.png)

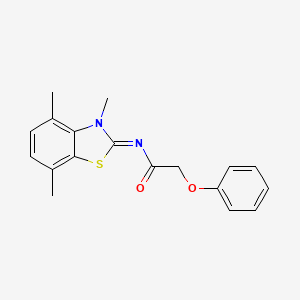
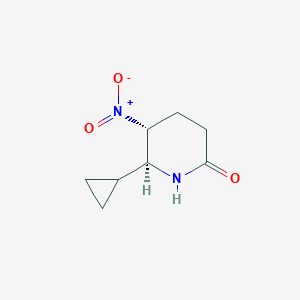
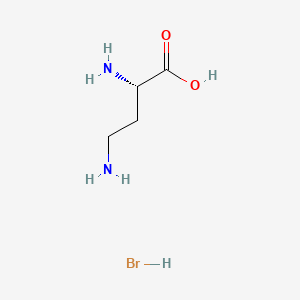
![2-[4-(Sec-butyl)phenoxy]acetohydrazide](/img/structure/B2682103.png)
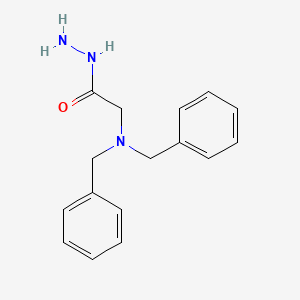
![Methyl 6-chloro-3-[(3-methylmorpholin-4-yl)sulfonyl]pyridine-2-carboxylate](/img/structure/B2682109.png)


